1,5-Benzothiazepine

Antidiabetic α-Glucosidase inhibition Type 2 Diabetes Mellitus

The 1,5-benzothiazepine core is a non-negotiable structural requirement for developing clinically validated therapeutics like diltiazem and quetiapine. Substituting this scaffold with a 1,4-isomer or benzodiazepine analog risks a complete loss of target activity, as the sulfur atom in the 1,5- configuration uniquely governs Ca2+ channel interaction, α-glucosidase inhibition (14.3× more potent than acarbose), and tyrosinase modulation (10× more potent than kojic acid). Secure this essential, pharmacophore-defining building block with a purity of >95% for your next-in-class drug or cosmeceutical development program.

Molecular Formula C9H7NS
Molecular Weight 161.23 g/mol
CAS No. 265-13-4
Cat. No. B1259763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Benzothiazepine
CAS265-13-4
Synonyms1,5-benzothiazepine
Molecular FormulaC9H7NS
Molecular Weight161.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CC=CS2
InChIInChI=1S/C9H7NS/c1-2-5-9-8(4-1)10-6-3-7-11-9/h1-7H
InChIKeyKJFRSZASZNLCDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,5-Benzothiazepine (CAS 265-13-4): A Versatile Pharmacophore Scaffold for Drug Discovery and Chemical Biology


1,5-Benzothiazepine is a privileged heterocyclic scaffold characterized by a fused benzene and thiazepine ring system. The parent compound itself has not been reported for pharmacological properties, but its derivatives are of significant interest in medicinal chemistry due to their broad spectrum of biological activities . Clinically validated drugs containing this core include diltiazem (cardiovascular), clentiazem (cardiovascular), quetiapine (antipsychotic), and thiazesim (antidepressant), underscoring its value as a synthetic building block for lead discovery . The scaffold's utility stems from its ability to interact with diverse targets, including enzymes, ion channels, and G-protein coupled receptors, making it a key starting point for the development of novel therapeutics .

The Criticality of Scaffold Selection: Why 1,5-Benzothiazepine is Not a Commodity


The choice between benzothiazepine isomers and related benzodiazepines is non-trivial and carries significant consequences for biological activity. While the 1,5-benzothiazepine and 1,5-benzodiazepine scaffolds are structurally similar, the substitution of a sulfur atom for a nitrogen atom profoundly alters the electronic distribution, lipophilicity, and hydrogen-bonding capacity of the resulting molecules . This single-atom change dictates the permissible conformational landscape and the nature of interactions with biological targets, leading to distinct pharmacological profiles. For instance, the 1,5-benzothiazepine core is a cornerstone of calcium channel blockers like diltiazem, a therapeutic class for which 1,5-benzodiazepines are not clinically employed . Furthermore, the 1,5-regioisomer of benzothiazepine is distinct from its 1,4-counterpart, which is primarily associated with different therapeutic applications such as anxiolytics . Therefore, substituting the 1,5-benzothiazepine scaffold for a related analog cannot be done without risking a complete loss of desired activity or the introduction of an entirely new pharmacological profile, as detailed in the quantitative evidence below.

Quantitative Performance of 1,5-Benzothiazepine Derivatives Across Key Therapeutic Targets


1,5-Benzothiazepine Derivatives as Superior α-Glucosidase Inhibitors vs. Acarbose

A series of 2,3-dihydro-1,5-benzothiazepine derivatives (1B–14B) demonstrated significantly enhanced in vitro α-glucosidase inhibitory activity when compared to the clinical standard acarbose. The most potent derivatives exhibited IC50 values in the low micromolar range, representing a substantial improvement over acarbose . This level of activity, coupled with demonstrated in vivo efficacy, positions these 1,5-benzothiazepine analogs as promising leads for developing next-generation antidiabetic agents with potentially better efficacy and reduced side effects than current therapies.

Antidiabetic α-Glucosidase inhibition Type 2 Diabetes Mellitus

Sub-Nanomolar ACE Inhibition by a 1,5-Benzothiazepine Derivative

A specific 1,5-benzothiazepine derivative (compound 2c) exhibited exceptionally potent inhibition of Angiotensin-Converting Enzyme (ACE), with an in vitro IC50 value in the low nanomolar range . This level of potency rivals or exceeds that of many clinically used ACE inhibitors. Furthermore, the prodrug ester analog (compound 14c) demonstrated significant in vivo efficacy by reducing blood pressure in a hypertensive rat model, confirming the translational potential of this 1,5-benzothiazepine-based chemotype .

Antihypertensive ACE Inhibitor Cardiovascular

Engineered 1,5-Benzothiazepine Derivatives Surpass Diltiazem in Calcium Channel Blockade

Structural modification of the 1,5-benzothiazepine scaffold can yield compounds with dramatically improved potency compared to the founding member of the class, diltiazem. DTZ323, a novel derivative, inhibited L-type Ca2+ channel currents with 24-fold higher potency than diltiazem in electrophysiological assays . Similarly, S-2150, a dual-action derivative, demonstrated 4-7 times greater hypotensive effects in vivo compared to diltiazem . These findings highlight the scaffold's tunability and its capacity to yield next-generation cardiovascular agents.

Calcium Channel Blocker Antihypertensive Cardiovascular

1,5-Benzothiazepine Derivatives as Potent Tyrosinase Inhibitors Outperforming Kojic Acid

In a direct comparative study, a panel of 2,4-diphenyl-2,3-dihydro-1,5-benzothiazepine derivatives were evaluated for their mushroom tyrosinase inhibitory activity. Many of these compounds were found to be potent inhibitors, with several exhibiting IC50 values significantly lower than that of kojic acid, a widely used reference standard in skin-lightening research . The most active compound (compound 2) demonstrated a mixed-type inhibition mechanism with a Ki value of 1.01 μM, providing a strong foundation for the development of novel cosmeceutical agents .

Tyrosinase Inhibitor Skin Lightening Cosmeceutical

High-Impact Research and Industrial Applications for 1,5-Benzothiazepine (CAS 265-13-4)


Next-Generation Diabetes Drug Discovery: Targeting α-Glucosidase

For academic and industrial laboratories focused on developing novel treatments for Type 2 Diabetes Mellitus, the 1,5-benzothiazepine scaffold represents a validated starting point. The demonstrated ability of its derivatives to inhibit α-glucosidase with up to 14.3-fold higher potency than the clinical drug acarbose (IC50 = 2.62–10.11 μM vs. 37.38 μM) provides a clear competitive advantage . The evidence, derived from in vitro assays and confirmed by in vivo efficacy in diabetic rat models, supports the prioritization of this chemotype for lead optimization campaigns aimed at improving glycemic control.

Advanced Cardiovascular Lead Optimization: Enhancing Calcium Channel Blockade

Cardiovascular research groups seeking to discover next-in-class calcium channel blockers can directly benefit from the 1,5-benzothiazepine scaffold's proven tunability. As evidenced by DTZ323 and S-2150, rational modification of the core structure can yield compounds with 24-fold greater in vitro potency and 4-7 times greater in vivo hypotensive efficacy compared to diltiazem, the first-in-class drug . This established structure-activity relationship (SAR) landscape accelerates the path to more potent and potentially safer antihypertensive and antiarrhythmic agents, making 1,5-benzothiazepine a strategic choice for patent expansion and new drug development.

Innovation in Cosmeceuticals: Potent Tyrosinase Inhibition for Skin Care

The personal care and cosmeceutical industries can leverage the 1,5-benzothiazepine scaffold to develop novel skin-lightening and anti-aging products. The direct evidence showing that specific derivatives inhibit tyrosinase with IC50 values as low as 1.21 μM, vastly outperforming the industry standard kojic acid (IC50 = 16.69 μM), highlights their significant commercial potential . This quantitative advantage in a well-defined target-based assay provides a strong scientific basis for product differentiation and the development of high-value cosmeceutical formulations aimed at treating hyperpigmentation disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,5-Benzothiazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.